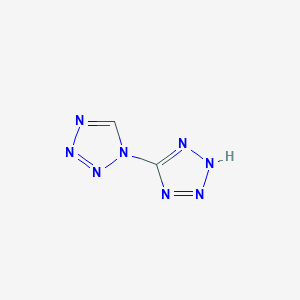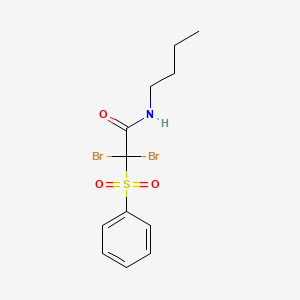![molecular formula C9H19N5S B14340928 1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 98318-35-5](/img/structure/B14340928.png)
1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione is a chemical compound with a unique structure that includes a tetrazole ring and a thione group
Métodos De Preparación
The synthesis of 1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of dipropylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with sodium azide to produce the tetrazole ring. The final step involves the introduction of the thione group through a reaction with carbon disulfide under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a dihydrotetrazole derivative.
Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione can be compared with other similar compounds, such as:
4-[2-(Dipropylamino)ethyl]-1,2-benzenediol: Another compound with a dipropylaminoethyl group, but with different functional groups and applications.
Ropinirole: A compound with a similar dipropylaminoethyl group, used in the treatment of Parkinson’s disease. The uniqueness of this compound lies in its specific structure and the presence of the tetrazole and thione groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
98318-35-5 |
|---|---|
Fórmula molecular |
C9H19N5S |
Peso molecular |
229.35 g/mol |
Nombre IUPAC |
1-[2-(dipropylamino)ethyl]-2H-tetrazole-5-thione |
InChI |
InChI=1S/C9H19N5S/c1-3-5-13(6-4-2)7-8-14-9(15)10-11-12-14/h3-8H2,1-2H3,(H,10,12,15) |
Clave InChI |
ZYJAGNIBRBUHMS-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)CCN1C(=S)N=NN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)



![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)




![3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one](/img/structure/B14340951.png)
